1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride
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Overview
Description
1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group, two methyl groups, and a carbonyl chloride functional group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1-Ethyl-2,3-dimethylcyclohexane-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination using automated reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 1-Ethyl-2,3-dimethylcyclohexane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 1-Ethyl-2,3-dimethylcyclohexane-1-carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Aqueous Base (e.g., NaOH): Used for hydrolysis reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
1-Ethyl-2,3-dimethylcyclohexane-1-methanol: Formed from reduction reactions.
1-Ethyl-2,3-dimethylcyclohexane-1-carboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl chloride groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride involves the reactivity of the carbonyl chloride group. This functional group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2,3-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-Ethyl-2,3-dimethylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Uniqueness
1-Ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity and chemical properties compared to its analogs with different functional groups.
Properties
CAS No. |
54556-69-3 |
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Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
1-ethyl-2,3-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-4-11(10(12)13)7-5-6-8(2)9(11)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
DJOXZZFXYKKUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(C1C)C)C(=O)Cl |
Origin of Product |
United States |
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